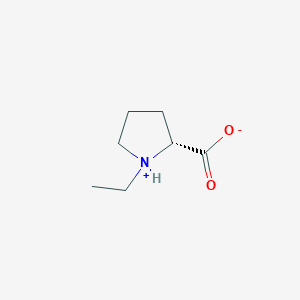
(2R)-1-ethylpyrrolidin-1-ium-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1-ethylpyrrolidin-1-ium-2-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
化学反应分析
(2R)-1-ethylpyrrolidin-1-ium-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield different oxidized forms of the compound, while substitution reactions could result in the replacement of specific functional groups with others.
科学研究应用
(2R)-1-ethylpyrrolidin-1-ium-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it might be studied for its potential effects on biological systems, including its interactions with enzymes and other proteins. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications might include its use in the production of other chemicals or materials, leveraging its unique reactivity and properties.
作用机制
The mechanism of action of (2R)-1-ethylpyrrolidin-1-ium-2-carboxylate involves its interaction with specific molecular targets and pathways These interactions can lead to various effects, depending on the context in which the compound is used For example, in a biological setting, this compound might interact with enzymes or receptors, altering their activity and leading to downstream effects
相似化合物的比较
(2R)-1-ethylpyrrolidin-1-ium-2-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with similar functional groups or reactivity. The comparison can help identify the specific advantages or disadvantages of this compound in various applications. For example, it might have a higher reactivity or selectivity compared to similar compounds, making it more suitable for certain industrial or research applications.
Conclusion
This compound is a versatile compound with a wide range of potential applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable subject of study, and ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.
属性
IUPAC Name |
(2R)-1-ethylpyrrolidin-1-ium-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXFKYXSWNIWGO-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+]1CCCC1C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[NH+]1CCC[C@@H]1C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














